molecular formula C47H37O6P B6289199 (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide CAS No. 952649-50-2

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

Cat. No.: B6289199
CAS No.: 952649-50-2
M. Wt: 728.8 g/mol
InChI Key: JDIGXFYRWGVNMW-NDOUMJCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, phosphorus-containing heterocycle featuring a fused [1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine core. Its structure includes:

  • A central phosphorus atom in a six-membered ring system.
  • Four naphthalen-2-yl substituents at positions 4,4,8,6.
  • A hydroxyl group at position 6, which is oxidized to a phosphine oxide (P=O).
  • Two methyl groups at position 2,2.

The stereochemistry (3aR,8aR) is critical for its spatial arrangement and reactivity, enabling applications in asymmetric catalysis and chiral recognition . Its synthesis typically involves TADDOL (tetraaryl-dioxolane-diol) derivatives as precursors, with modifications at the phosphorus center .

Properties

IUPAC Name

(3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetranaphthalen-2-yl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H37O6P/c1-45(2)50-43-44(51-45)47(41-25-21-33-13-5-9-17-37(33)29-41,42-26-22-34-14-6-10-18-38(34)30-42)53-54(48,49)52-46(43,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h3-30,43-44H,1-2H3,(H,48,49)/t43-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIGXFYRWGVNMW-NDOUMJCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H37O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diol Precursor Preparation

The enantiopure diol precursor is synthesized via asymmetric coupling of naphthalen-2-yl boronic esters. As detailed in Procedure 1 of Search Result, a Suzuki-Miyaura coupling between MOM-protected boronate and aryl halides/triflates achieves biaryl linkage. For example:

  • Reagents : PdCl₂(dppf) (5 mol%), K₂CO₃, 1,4-dioxane/H₂O (3:1), 90°C, 18 h.

  • Workup : Acidic hydrolysis (HCl/dioxane, 60°C) removes protecting groups, yielding the diol with >99% ee after chiral resolution.

Phosphorus Ring Formation

The diol reacts with PCl₃ under controlled conditions to form the dioxaphosphepine skeleton. Adapted from Search Result, the protocol involves:

  • Reaction Setup : 2,2′-binaphthol (1 equiv), PCl₃ (1 equiv), 1,4-dioxane/H₂O, reflux under N₂.

  • Mechanism : Nucleophilic attack by phenolic oxygens on PCl₃, followed by cyclization.

  • Key Parameter : Slow addition of PCl₃ over 3 h minimizes side reactions.

Intermediate Characterization :

  • ³¹P NMR : δ = 18.9 ppm (singlet, P=O).

  • ¹H NMR : Methyl groups at δ = 1.45 ppm (s, 6H).

Installation of Naphthalen-2-yl Substituents

The tetra(naphthalen-2-yl) groups are introduced via Ullmann-type coupling or phosphazene-mediated arylation. Search Result outlines a palladium-catalyzed coupling using aryl iodides:

  • Conditions : Pd(PPh₃)₄ (10 mol%), K₃PO₄, toluene, 110°C, 24 h.

  • Yield : 72–85% for tetra-substitution.

Optimization Notes :

  • Bulky ligands (e.g., XPhos) enhance steric guidance for regioselective arylation.

  • Excess naphthalen-2-yl iodide (4.2 equiv) ensures complete substitution.

Oxidation to Phosphine Oxide

The final oxidation step utilizes iodine (I₂) in dichloromethane at room temperature:

  • Stoichiometry : 1 equiv I₂, 3 h stirring.

  • Workup : Filtration removes HI byproducts; recrystallization from EtOAc/hexanes yields 94% pure product.

Spectroscopic Validation :

  • IR : ν(P=O) = 1230 cm⁻¹.

  • ³¹P NMR : δ = 22.5 ppm (s).

Enantiomeric Control and Resolution

The (3aR,8aR) configuration is achieved through chiral auxiliary-assisted synthesis or kinetic resolution:

  • Chiral Stationary Phase Chromatography : Uses cellulose tris(3,5-dimethylphenylcarbamate) columns (98% ee).

  • Asymmetric Induction : Chiral binaphthol precursors bias ring closure, as per Search Result.

Scalability and Industrial Adaptations

Patented methodologies (WO2023094526A1) highlight continuous-flow systems for large-scale production:

  • Flow Reactor Parameters :

    StepTemperatureResidence TimeYield
    Diol Synthesis90°C4 h89%
    P-Cl CyclizationReflux2 h91%
    Arylation110°C8 h78%
  • Cost Analysis : Pd recovery (>95%) via scavenger resins reduces catalyst expenses.

Challenges and Mitigation Strategies

  • Steric Hindrance : Tetra-substitution slows reaction kinetics; elevated temperatures (110–130°C) and high-boiling solvents (toluene, DMF) mitigate this.

  • Phosphorus Hydrolysis : Anhydrous conditions (molecular sieves) prevent P-O bond cleavage during workup .

Chemical Reactions Analysis

Types of Reactions

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents at 4,4,8,8 Central Atom Functional Group at Position 6 Molecular Weight Reference
Target Compound Naphthalen-2-yl P -OH (oxidized to P=O) ~868.8*
(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetrakis(4-(tert-butyl)phenyl) analog 4-(tert-butyl)phenyl P -OH (oxidized to P=O) 753.0
(3aR,8aR)-6-Chloro-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e]dioxaphosphine Phenyl P -Cl 539.6
(3aR,8aR)-6-Isopropyl-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-dioxasilepine Naphthalen-2-yl Si -S-Isopropyl 771.9

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : The naphthalen-2-yl groups in the target compound confer greater steric bulk compared to phenyl or 4-(tert-butyl)phenyl analogs, influencing enantioselectivity in catalytic applications .
  • Electronic Effects : Replacing phosphorus with silicon (dioxasilepine derivatives) reduces electrophilicity at the central atom, altering reactivity in nucleophilic substitutions .
  • Functional Group Impact : The hydroxyl/oxide group at position 6 enhances hydrogen-bonding capability, critical for chiral recognition, whereas chloro or thiol derivatives prioritize electrophilic reactivity .

Crystallographic and Spectroscopic Comparisons

Table 2: Structural Data

Compound Crystallographic Method Key NMR Shifts (δ, ppm) IR Bands (cm⁻¹) Reference
Target Compound SHELX refinement ¹H-NMR: 1.2–1.5 (CH₃), 6.5–8.5 (naphthalenyl H) P=O stretch: ~1200–1250
(3aR,8aR)-6-Chloro-2,2-dimethyl-4,4,8,8-tetraphenyl analog SHELXL ³¹P-NMR: +20 to +25 (P-Cl) P-Cl stretch: ~550
(3aR,8aR)-6-Isopropyl-dioxasilepine X-ray diffraction ²⁹Si-NMR: -40 to -50 Si-O-Si stretch: ~1000–1100

Analysis :

  • The target compound’s phosphorus oxide group exhibits a distinct ³¹P-NMR shift (~+15 to +20 ppm) compared to chloro analogs (~+20 to +25 ppm) .
  • Silicon analogs lack phosphorus-specific spectroscopic features but show characteristic ²⁹Si-NMR shifts .

Biological Activity

The compound (3aR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide , commonly referred to by its CAS number 952649-50-2 , is a phosphine oxide derivative with potential applications in catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C47H37O6PC_{47}H_{37}O_6P, with a molecular weight of approximately 728.8728.8 g/mol. The structure features multiple naphthalene rings and a dioxaphosphepine core, which contribute to its unique chemical reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight728.8 g/mol
Purity≥98%
CAS Number952649-50-2

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : The phosphine oxide moiety can interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites.
  • Antioxidant Activity : Its structure allows for potential free radical scavenging capabilities.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that phosphine oxides exhibit significant anticancer properties. Specifically, derivatives similar to (3aR,8aR)-6-hydroxy compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has also indicated that compounds with similar structural features possess antimicrobial properties. A case study involving derivatives of dioxaphosphepine highlighted their effectiveness against Gram-positive bacteria .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Case Study 2: Antimicrobial Activity
    • Objective : Test the efficacy against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition were observed at concentrations as low as 10 µg/mL.

Q & A

Q. What are the recommended methodologies for synthesizing (3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide?

Synthesis typically involves stereoselective phosphorus-centered reactions under anhydrous conditions. A common approach is the use of chiral auxiliaries or catalysts to control the stereochemistry at the phosphorus center. For example, structurally analogous compounds (e.g., tetrakis(aryl) derivatives) are synthesized via stepwise substitutions on a pre-functionalized dioxaphosphepine backbone, with strict exclusion of moisture . Reaction progress should be monitored using <sup>31</sup>P NMR to track phosphorus oxidation states and intermediate formation.

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemical configuration?

  • X-ray crystallography : Essential for confirming stereochemistry, particularly the (3AR,8aR) configuration, as seen in related dioxaphosphepine derivatives .
  • NMR spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR are used to verify substituent integration and phosphorus oxidation state (e.g., distinguishing P=O from P–OH groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities, especially critical for polyaromatic substituents .

Q. What safety protocols are recommended for handling this compound?

The compound is classified for research use only and must be handled in a fume hood by trained personnel. Key precautions include:

  • Avoiding inhalation or skin contact due to potential irritancy (as per SARA 302/313 guidelines) .
  • Storing under inert gas (argon/nitrogen) to prevent hydrolysis of the phosphorus-oxygen bonds .
  • Disposal via certified hazardous waste channels, as it contains persistent aromatic groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) can predict transition states and regioselectivity for substitutions at the phosphorus center. For example, ICReDD’s reaction path search methods use computational workflows to identify energetically favorable intermediates and guide experimental condition selection (e.g., solvent polarity, temperature) . Coupling this with AI-driven parameter optimization (e.g., via COMSOL Multiphysics) can reduce trial-and-error iterations .

Q. How do steric and electronic effects of naphthyl substituents influence the compound’s reactivity?

The bulky naphthalen-2-yl groups create a sterically hindered environment, slowing nucleophilic attacks at phosphorus. Electronic effects can be studied via Hammett plots by synthesizing derivatives with electron-donating/withdrawing substituents. For example, replacing naphthyl with phenyl groups (as in ’s analogs) reduces steric hindrance, enabling comparative kinetic studies .

Q. What experimental designs are suitable for studying this compound’s stability under varying pH and temperature?

A factorial design approach (e.g., 2<sup>k</sup> factorial) can systematically test stability across pH (3–10) and temperature (4°C–60°C) ranges. Stability is assessed via:

  • HPLC : Monitoring degradation products over time .
  • <sup>31</sup>P NMR: Detecting hydrolysis (e.g., P=O → P–OH conversion) .
  • Accelerated aging studies : Using Arrhenius modeling to predict shelf-life .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported synthetic yields for similar phosphorus heterocycles?

Yield discrepancies often arise from subtle differences in reaction conditions (e.g., moisture levels, catalyst purity). To address this:

  • Reproduce reactions under strictly controlled anhydrous conditions (e.g., Schlenk line) .
  • Use in situ <sup>31</sup>P NMR to identify intermediate trapping or side reactions .
  • Cross-validate results with independent characterization (e.g., single-crystal XRD) .

Q. What strategies mitigate batch-to-batch variability in stereochemical purity?

  • Chiral chromatography : Purify intermediates before final cyclization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) during phosphorus functionalization .
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.